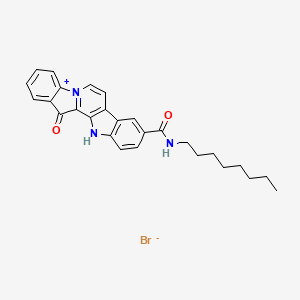
FtsZ-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FtsZ-IN-8 is a small molecule inhibitor targeting the bacterial protein FtsZ, which is crucial for bacterial cell division. FtsZ is a tubulin-like protein that polymerizes to form a ring at the site of division, known as the Z-ring. This ring recruits other proteins to form a complex called the divisome, which is essential for bacterial cytokinesis. Inhibiting FtsZ disrupts this process, making this compound a promising candidate for antibacterial therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-8 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:
- Scaling up the reaction conditions.
- Using continuous flow chemistry to enhance reaction efficiency.
- Implementing green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: FtsZ-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
FtsZ-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polymerization dynamics of FtsZ and its role in bacterial cell division.
Biology: Helps in understanding the molecular mechanisms of bacterial cytokinesis.
Medicine: Potentially developed as a novel antibacterial agent to combat drug-resistant bacterial infections.
Industry: Could be used in the development of new antibacterial coatings and materials
Mecanismo De Acción
FtsZ-IN-8 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption halts the recruitment of other divisome proteins, effectively blocking bacterial cell division. The molecular targets include key residues in the GTP-binding pocket, and the pathways involved are those regulating bacterial cytokinesis .
Comparación Con Compuestos Similares
PC190723: Another FtsZ inhibitor with a similar mechanism of action.
TXA707: Targets the same protein but has a different chemical structure.
C8: A compound that also inhibits FtsZ polymerization but through a distinct binding site.
Uniqueness of FtsZ-IN-8: this compound is unique due to its high specificity for the GTP-binding site of FtsZ and its potent inhibitory effects at low concentrations. This makes it a valuable tool for studying bacterial cell division and a promising candidate for developing new antibacterial therapies .
Propiedades
Fórmula molecular |
C27H28BrN3O2 |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
N-octyl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C27H27N3O2.BrH/c1-2-3-4-5-6-9-15-28-27(32)18-12-13-22-21(17-18)19-14-16-30-23-11-8-7-10-20(23)26(31)25(30)24(19)29-22;/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,28,32);1H |
Clave InChI |
SPSUKABIHFAZQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)C1=CC2=C(C=C1)NC3=C2C=C[N+]4=C3C(=O)C5=CC=CC=C54.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


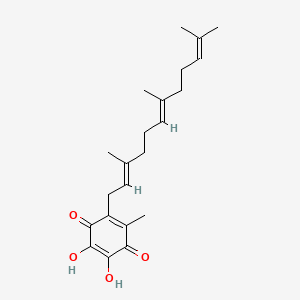
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
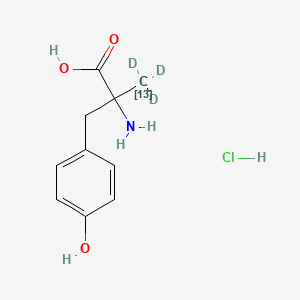
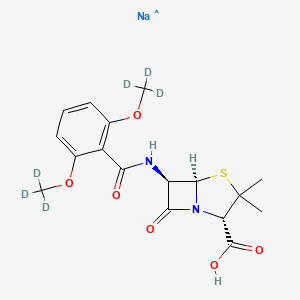
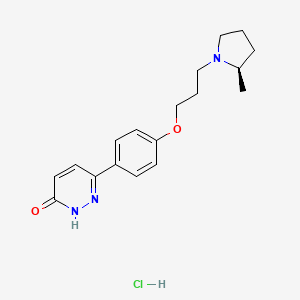

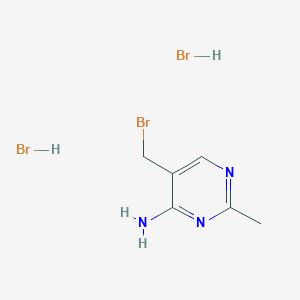
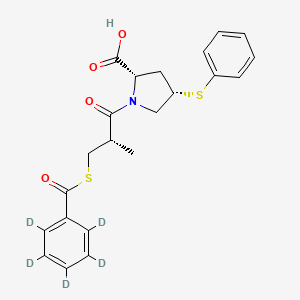
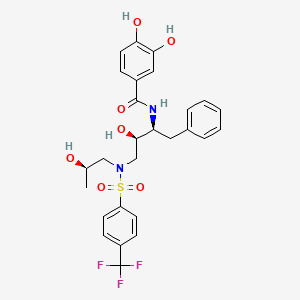
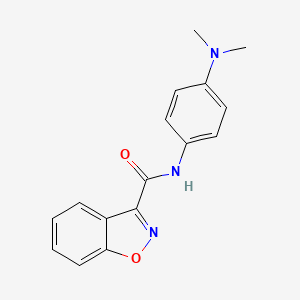

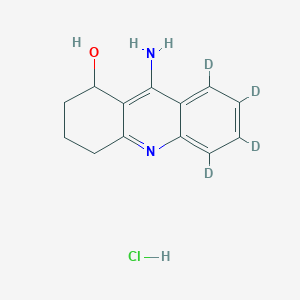
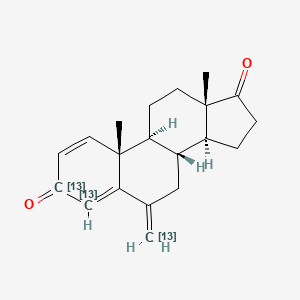
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
